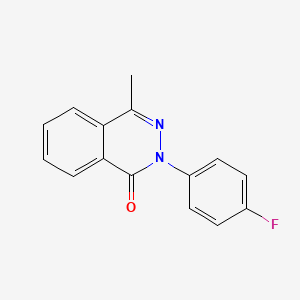

N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

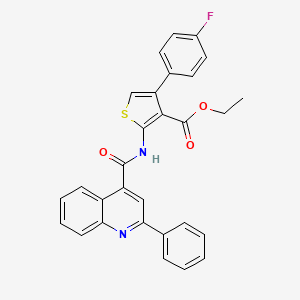

“N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide” is a chemical compound with the molecular formula C14H10N4OS and a molecular weight of 282.32 . It is also known by other synonyms such as “Benzamide, N-(1H-benzotriazol-1-ylthioxomethyl)-” and "N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide" .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide” include its molecular formula (C14H10N4OS), molecular weight (282.32), and possibly its melting point, boiling point, and density .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

1,2,3-triazoles, including compounds like N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide, have found significant applications in drug discovery. Researchers explore their potential as pharmacologically active molecules. These compounds can serve as building blocks for designing novel drugs, targeting specific biological pathways or receptors .

Organic Synthesis

N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide can act as an amidoalkylating reagent. It facilitates the preparation of amidoalkylated products of aromatic and heterocyclic compounds. Organic chemists use it to introduce amide groups into diverse molecular frameworks .

Polymer Chemistry

1,2,3-triazoles exhibit interesting properties in polymer science. Researchers have explored their use in polymerization reactions, leading to the development of functionalized polymers with tailored properties. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could play a role in creating specialized polymers for various applications .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. Triazole-based compounds like N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide can participate in host-guest interactions, self-assembly, and molecular recognition. Researchers investigate their potential in creating functional materials and devices .

Bioconjugation and Chemical Biology

Bioconjugation refers to linking biomolecules (such as proteins, peptides, or nucleic acids) to synthetic molecules. Triazole-based compounds are valuable tools for bioconjugation due to their stability and compatibility with biological systems. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could be used in labeling or modifying biomolecules for research or therapeutic purposes .

Fluorescent Imaging

Researchers utilize 1,2,3-triazoles as fluorophores in imaging applications. These compounds can be incorporated into fluorescent probes for visualizing cellular processes, detecting specific molecules, or studying biological pathways. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide might find use in fluorescence-based assays and imaging studies .

Materials Science

1,2,3-triazoles contribute to materials science by serving as ligands, catalysts, or components in functional materials. Their unique electronic and structural properties make them attractive for designing new materials, such as sensors, conductive polymers, and nanomaterials. N-(1H-1,2,3-benzotriazole-1-carbothioyl)benzamide could play a role in material design and development .

properties

IUPAC Name |

N-(benzotriazole-1-carbothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-13(10-6-2-1-3-7-10)15-14(20)18-12-9-5-4-8-11(12)16-17-18/h1-9H,(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWLOPUFEQXFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)N2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-1,2,3-benzotriazol-1-ylcarbothioyl)benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2914231.png)

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)

![N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2914246.png)

![(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide](/img/structure/B2914249.png)